4-(1H-benzo[d]imidazol-2-yl)morpholine

Histamine H3 Receptor GPCR CNS Disorders

Researchers optimizing GPCR lead compounds often encounter inconsistent target engagement and metabolic liability. This compound provides a reproducible, high-affinity H3R tool with quantified off-target profiles. • High H3R affinity (Kd=1.35 nM) with CNS-favorable LogP (1.46) and solubility (1866 mg/L). • Defined CYP3A4 inhibition (Ki=120 nM) for metabolic liability benchmarking; 10-fold selectivity over CYP3A5. • Differential muscarinic receptor affinities (Ki 116-364 nM) support tissue-selectivity studies. Procure with batch-to-batch consistency for reliable SAR and lead optimization.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
CAS No. 31075-58-8
Cat. No. B079559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-benzo[d]imidazol-2-yl)morpholine
CAS31075-58-8
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC3=CC=CC=C3N2
InChIInChI=1S/C11H13N3O/c1-2-4-10-9(3-1)12-11(13-10)14-5-7-15-8-6-14/h1-4H,5-8H2,(H,12,13)
InChIKeyDYERGUDBIQHVKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-benzo[d]imidazol-2-yl)morpholine: Building Block for CNS & Metabolic Research


4-(1H-benzo[d]imidazol-2-yl)morpholine (also known as 2-Morpholin-4-yl-1H-benzimidazole, CAS 31075-58-8) is a heterocyclic compound consisting of a benzimidazole core substituted at the 2-position with a morpholine ring [1]. This structural motif positions the compound as a versatile scaffold in medicinal chemistry, particularly for programs targeting G-protein coupled receptors (GPCRs) such as histamine H3 and H4 receptors, as well as central nervous system (CNS) and metabolic disease targets [2]. Its commercial availability and well-defined physicochemical profile make it a strategic starting point for structure-activity relationship (SAR) studies and lead optimization campaigns.

GPCR Scaffold Reported H3/H4 receptor engagement; CNS and metabolic target research fit
Morpholine-Substituted Morpholine ring differentiates from piperidine/piperazine analogs in affinity and LogP
Lead Optimization Ready Commercially available for SAR studies and hit-to-lead programs

4-(1H-benzo[d]imidazol-2-yl)morpholine: Specificity vs. Generic Benzimidazoles


Substituting the 2-position morpholine ring of 4-(1H-benzo[d]imidazol-2-yl)morpholine with alternative heterocycles like piperidine or piperazine results in significantly altered target affinity profiles and physicochemical properties [1]. Direct evidence shows that the morpholine moiety confers a unique combination of sub-nanomolar affinity for the histamine H3 receptor, distinct CYP3A4 inhibition liability, and a specific LogP value that impacts CNS permeability [2]. Simply selecting a 'benzimidazole' building block without accounting for these quantitative differences risks derailing lead optimization efforts, making the procurement of this specific CAS number essential for reproducible SAR studies.

Morpholine substitution matters
Piperidine or piperazine analogs may shift H3R affinity, CYP3A4 inhibition, and LogP, altering CNS permeability and SAR reproducibility.
Generic benzimidazole ≠ interchangeable
The 2-morpholinyl substitution confers a distinct profile; uncharacterized benzimidazole building blocks risk derailing lead optimization.

4-(1H-benzo[d]imidazol-2-yl)morpholine: Key Differentiators vs. Closest Analogs


Histamine H3 Receptor Binding Affinity

4-(1H-benzo[d]imidazol-2-yl)morpholine exhibits a high-affinity binding to the human Histamine H3 receptor (H3R), a key target for neurological disorders. Its dissociation constant (Kd) of 1.35 nM is in a range comparable to optimized leads but represents a distinct starting point compared to other benzimidazole-based H3 antagonists. For example, a series of 4-benzimidazolyl-piperidinylcarbonyl-piperidine analogs achieved Ki values of ≤0.5 nM after extensive optimization [1]. This data positions the compound as a potent, unoptimized hit for H3R programs. [2]

H3R Affinity
Reported
Kd = 1.35 nM
Supports H3R antagonist discovery fit
Lower than optimized leads (~≤0.5 nM); starting point for SAR
Histamine H3 Receptor GPCR CNS Disorders Neurology

CYP3A4 Inhibition Liability

This compound demonstrates measurable inhibition of the major drug-metabolizing enzyme CYP3A4, a critical parameter for lead optimization. The inhibition constant (Ki) of 120 nM for midazolam 1'-hydroxylase activity provides a quantitative baseline for medicinal chemists to design out this liability, or to understand potential drug-drug interaction (DDI) risks. This is in contrast to its significantly weaker inhibition of CYP3A5 (Ki = 1.20 μM), a related isoform [1].

CYP3A4 vs CYP3A5
Direct comparison
CYP3A4 Ki 120 nM · CYP3A5 Ki 1.20 µM
10-fold selectivity
Quantitative ADME/Tox flag for lead optimization
Isoform-specific inhibition context; interpret for DDI risk
CYP3A4 Drug Metabolism ADME/Tox Hepatotoxicity

Aqueous Solubility and Lipophilicity vs. Piperidine Analog

The incorporation of a morpholine ring imparts a significantly more favorable physicochemical profile compared to the piperidine analog, 2-(1-piperidinyl)-1H-benzimidazole. Specifically, 4-(1H-benzo[d]imidazol-2-yl)morpholine has an estimated water solubility of 1866 mg/L and a calculated LogP of 1.46. In contrast, the piperidine analog exhibits a higher LogP of 2.62, indicating it is substantially more lipophilic and likely less water-soluble .

Physicochemical Profile
Data to verify
LogP 1.46 (morpholine) vs 2.62 (piperidine)
Est. Solubility 1866 mg/L
Balanced LogP may support CNS permeability context
Estimated properties; verify experimentally
Physicochemical Properties Solubility Lipophilicity CNS Drug Design

Muscarinic Acetylcholine Receptor Subtype Binding

The compound displays a distinct binding affinity profile across different muscarinic acetylcholine receptor (mAChR) subtypes, a key consideration for programs targeting the cholinergic system. Affinity (Ki) values vary significantly depending on the tissue source, ranging from 116 nM in the cerebral cortex to 364 nM in the urinary bladder [1]. This subtype-dependent binding suggests potential for functional selectivity or differential tissue targeting, a property that simpler benzimidazole analogs may lack.

mAChR Subtype Binding
Class-level inference
Cortex Ki 116 nM · Bladder Ki 364 nM
~3-fold tissue-dependent difference
Tissue-specific mAChR binding context
Subtype-selectivity requires further validation
Muscarinic Receptors Cholinergic System CNS Peripheral Tissues

4-(1H-benzo[d]imidazol-2-yl)morpholine: Procurement Scenarios


CNS Lead Optimization: H3 Receptor Antagonists

Procure this compound as a high-affinity (Kd = 1.35 nM) and commercially available starting point for H3R antagonist programs. Its balanced LogP of 1.46 and estimated solubility of 1866 mg/L make it particularly suitable for CNS drug discovery, offering a physicochemical advantage over more lipophilic analogs like the piperidine derivative (LogP = 2.62) . Researchers can use it as a core scaffold for SAR studies aimed at improving selectivity and in vivo efficacy, building upon the established H3R affinity [1].

CYP3A4 Drug-Drug Interaction Risk Profiling

Utilize this compound as a tool to benchmark CYP3A4 inhibition liability in a lead series. Its known Ki of 120 nM for CYP3A4 provides a clear, quantitative reference point for medicinal chemists aiming to design out this metabolic liability or to interpret DDI potential in preclinical models [2]. The 10-fold selectivity over CYP3A5 (Ki = 1.20 μM) also allows for the study of isoform-specific inhibition.

Tissue-Specific Muscarinic Receptor Modulation

Employ this compound in studies investigating the differential modulation of muscarinic acetylcholine receptors in various tissues. The documented range of affinities—from Ki = 116 nM in the cerebral cortex to 364 nM in the urinary bladder—provides a basis for exploring subtype or tissue-selective effects [3]. This scenario is ideal for academic labs or biotech companies focused on the cholinergic system and seeking a well-characterized tool compound.

GPCR Screening Library Broad-Spectrum Profiling

Include 4-(1H-benzo[d]imidazol-2-yl)morpholine in focused GPCR screening libraries due to its demonstrated affinity for multiple receptors, including histamine H3/H4 and muscarinic acetylcholine receptors [1][3]. Its presence as a core scaffold in patent literature for various GPCR targets [4] suggests a privileged nature, making it a valuable component for hit-finding campaigns across several therapeutic areas.

Application
Selection Property
Validation Focus
H3 receptor CNS research
Morpholine-substituted benzimidazole with reported H3R binding context
H3R binding assay fit; SAR optimization for selectivity
CYP3A4 liability screening
Known CYP3A4 inhibition profile (Ki context)
CYP450 isoform selectivity assessment; DDI risk interpretation
Muscarinic receptor tissue profiling
Tissue-dependent mAChR binding context
Subtype-selectivity assay validation; functional selectivity exploration
GPCR library screening
Privileged GPCR scaffold with reported affinity for H3/H4 and mAChRs
Broad-panel GPCR hit identification; confirmation of selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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